Cas no 906352-79-2 ([6-(oxan-4-yloxy)pyridin-3-yl]methanol)
[6-(oxan-4-yloxy)pyridin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanol,6-[(tetrahydro-2H-pyran-4-yl)oxy]-
- [6-(oxan-4-yloxy)pyridin-3-yl]methanol
- [6-(tetrahydropyran-4-yloxy)pyrid-3-yl]methanol
- 5-(Hydroxymethyl)-2-(tetrahydropyran-4-yloxy)pyridine
- I02-6631
- MS-22067
- EN300-116282
- 906352-79-2
- SCHEMBL14842338
- FT-0768369
- {6-[(Oxan-4-yl)oxy]pyridin-3-yl}methanol
- MFCD09817494
- AKOS005363194
- DTXSID30640291
- UTEOAQJLPJOMJS-UHFFFAOYSA-N
- [6-(Tetrahydropyran-4-yloxy)pyridin-3-yl]methanol
- CS-0223683
- (6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl)methanol
- (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol
- DB-078744
- G30749
-
- MDL: MFCD09817494
- Inchi: 1S/C11H15NO3/c13-8-9-1-2-11(12-7-9)15-10-3-5-14-6-4-10/h1-2,7,10,13H,3-6,8H2
- InChI Key: UTEOAQJLPJOMJS-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)OC1C=CC(CO)=CN=1
Computed Properties
- Exact Mass: 209.10500
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- Melting Point: 99-101
- PSA: 51.58000
- LogP: 1.13170
[6-(oxan-4-yloxy)pyridin-3-yl]methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[6-(oxan-4-yloxy)pyridin-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T304325-50mg |
[6-(Tetrahydropyran-4-yloxy)pyrid-3-yl]methanol |
906352-79-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T304325-100mg |
[6-(Tetrahydropyran-4-yloxy)pyrid-3-yl]methanol |
906352-79-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T304325-500mg |
[6-(Tetrahydropyran-4-yloxy)pyrid-3-yl]methanol |
906352-79-2 | 500mg |
$ 340.00 | 2022-06-02 | ||
| Apollo Scientific | OR12439-250mg |
5-(Hydroxymethyl)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
906352-79-2 | 97% | 250mg |
£82.00 | 2023-09-01 | |
| Apollo Scientific | OR12439-1g |
5-(Hydroxymethyl)-2-(tetrahydro-2H-pyran-4-yloxy)pyridine |
906352-79-2 | 97% | 1g |
£185.00 | 2023-09-01 | |
| Chemenu | CM529101-1g |
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanol |
906352-79-2 | 97% | 1g |
$223 | 2024-07-20 | |
| abcr | AB222914-1 g |
[6-(Tetrahydropyran-4-yloxy)pyrid-3-yl]methanol, 95%; . |
906352-79-2 | 95% | 1 g |
€269.50 | 2023-07-20 | |
| Enamine | EN300-116282-0.05g |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol |
906352-79-2 | 95% | 0.05g |
$33.0 | 2023-06-08 | |
| Enamine | EN300-116282-0.1g |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol |
906352-79-2 | 95% | 0.1g |
$48.0 | 2023-06-08 | |
| Enamine | EN300-116282-0.25g |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol |
906352-79-2 | 95% | 0.25g |
$69.0 | 2023-06-08 |
[6-(oxan-4-yloxy)pyridin-3-yl]methanol Suppliers
[6-(oxan-4-yloxy)pyridin-3-yl]methanol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on [6-(oxan-4-yloxy)pyridin-3-yl]methanol
Recent Advances in the Study of 906352-79-2 and [6-(oxan-4-yloxy)pyridin-3-yl]methanol in Chemical Biology and Pharmaceutical Research
In recent years, the compound with CAS number 906352-79-2 and its derivative, [6-(oxan-4-yloxy)pyridin-3-yl]methanol, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds have shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological pathways. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential clinical applications.
The compound 906352-79-2, a key intermediate in the synthesis of [6-(oxan-4-yloxy)pyridin-3-yl]methanol, has been extensively studied for its role in facilitating the introduction of the oxan-4-yloxy moiety into pyridine derivatives. Recent studies have highlighted its utility in the development of kinase inhibitors, where the pyridine core serves as a critical pharmacophore. The structural modification achieved through the incorporation of the oxan-4-yloxy group has been shown to enhance the compound's binding affinity and selectivity toward specific kinase targets.
One of the most notable applications of [6-(oxan-4-yloxy)pyridin-3-yl]methanol is in the field of oncology. Recent preclinical studies have demonstrated its efficacy as a potent inhibitor of certain tyrosine kinases implicated in cancer progression. For instance, in vitro assays using human cancer cell lines revealed that this compound significantly reduces cell proliferation and induces apoptosis in a dose-dependent manner. These findings suggest its potential as a lead compound for the development of next-generation anticancer therapies.
In addition to its anticancer properties, [6-(oxan-4-yloxy)pyridin-3-yl]methanol has also been investigated for its anti-inflammatory effects. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits strong inhibitory activity against key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These results underscore its potential as a dual-action therapeutic agent, capable of addressing both inflammatory and neoplastic conditions.
The synthesis and optimization of [6-(oxan-4-yloxy)pyridin-3-yl]methanol have also been a focus of recent research. Advances in catalytic methods, particularly the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production of this compound. Furthermore, computational modeling studies have provided insights into the structure-activity relationships (SAR) of this molecule, guiding the design of analogs with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of [6-(oxan-4-yloxy)pyridin-3-yl]methanol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Ongoing research efforts are focused on optimizing the compound's formulation and delivery systems to enhance its therapeutic efficacy and safety profile.
In conclusion, the compound 906352-79-2 and its derivative, [6-(oxan-4-yloxy)pyridin-3-yl]methanol, represent exciting avenues for drug discovery and development. Their multifaceted biological activities and potential therapeutic applications make them valuable candidates for further investigation. Future research should prioritize the elucidation of their mechanisms of action, the development of more potent analogs, and the evaluation of their clinical potential in diverse disease contexts.
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